
(1-Chloroethylideneamino) dipentyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloroethylideneamino) dipentyl phosphate is an organophosphorus compound with the molecular formula C12H25ClNO4P This compound is characterized by the presence of a chloroethylideneamino group attached to a dipentyl phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroethylideneamino) dipentyl phosphate typically involves the reaction of ethanimidoyl chloride with bis(pentyloxy)phosphinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of ethanimidoyl chloride by reacting ethylamine with thionyl chloride.
- Reaction of ethanimidoyl chloride with bis(pentyloxy)phosphinyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Chloroethylideneamino) dipentyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonate esters or reduction to yield phosphine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases at elevated temperatures.
Substitution: Reactions are performed using nucleophiles in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products:
- Hydrolysis yields phosphonic acids and amines.
- Substitution reactions produce various substituted phosphates.
- Oxidation results in the formation of phosphonate esters.
Applications De Recherche Scientifique
(1-Chloroethylideneamino) dipentyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a precursor for the preparation of phosphonate esters.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus-containing substrates.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphorus-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-Chloroethylideneamino) dipentyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites, thereby modulating their activity. The presence of the chloroethylideneamino group allows for specific interactions with target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Diphenyl tolyl phosphate
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
Comparison: (1-Chloroethylideneamino) dipentyl phosphate is unique due to its specific structural features, such as the chloroethylideneamino group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. While compounds like diphenyl tolyl phosphate and triphenyl phosphate are primarily used as flame retardants and plasticizers, this compound’s unique structure allows for broader applications in scientific research and potential therapeutic uses.
Propriétés
Numéro CAS |
111737-70-3 |
|---|---|
Formule moléculaire |
C12H25ClNO4P |
Poids moléculaire |
313.76 g/mol |
Nom IUPAC |
(1-chloroethylideneamino) dipentyl phosphate |
InChI |
InChI=1S/C12H25ClNO4P/c1-4-6-8-10-16-19(15,18-14-12(3)13)17-11-9-7-5-2/h4-11H2,1-3H3 |
Clé InChI |
RHFZYKVGAJPSMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(OCCCCC)ON=C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
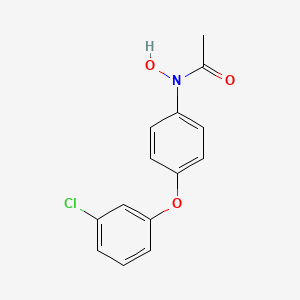
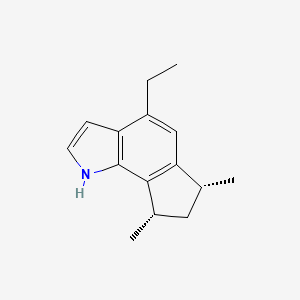
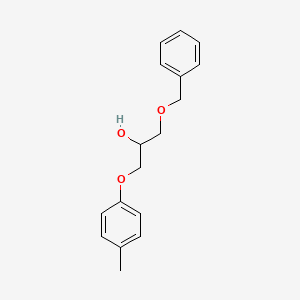
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)



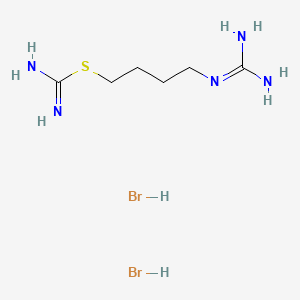
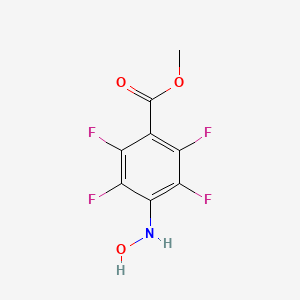
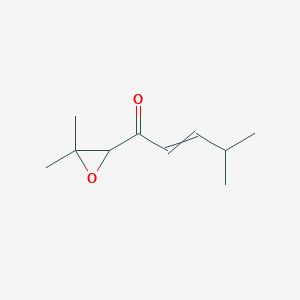
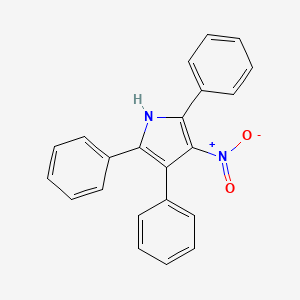
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
